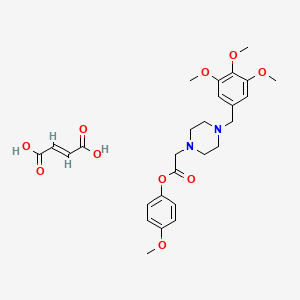

KB-5492 anhydrous

Description

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O6.C4H4O4/c1-27-18-5-7-19(8-6-18)31-22(26)16-25-11-9-24(10-12-25)15-17-13-20(28-2)23(30-4)21(14-17)29-3;5-3(6)1-2-4(7)8/h5-8,13-14H,9-12,15-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOYRBCKLAPYBI-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129200-10-8 | |

| Record name | KB 5492 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129200108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Sigma Receptor Interaction of KB-5492: A Technical Deep Dive

For Immediate Release: A Comprehensive Analysis of the Sigma Receptor Profile of the Novel Anti-ulcer Agent KB-5492

This technical guide provides an in-depth examination of the sigma receptor targeting properties of KB-5492, a novel anti-ulcer agent. The following sections detail the compound's binding affinity, delineate the experimental methodologies used for its characterization, and illustrate the pertinent biological pathways, offering a complete resource for researchers, scientists, and professionals in drug development.

Executive Summary

KB-5492 has been identified as a selective ligand for sigma receptors. Radioligand binding assays have demonstrated its ability to inhibit the binding of the non-selective sigma receptor ligand [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) in guinea-pig brain membranes with an IC50 of 3.15 µM. Further analysis suggests a complex binding mechanism involving both high- and low-affinity sites. Notably, KB-5492 acts as a non-competitive inhibitor, reducing the total number of available binding sites for [3H]DTG without altering the ligand's binding affinity. This distinct mechanism of action, coupled with its selectivity over a panel of other receptors, ion channels, and second messenger systems, underscores its potential for targeted therapeutic applications.

Quantitative Binding Profile of KB-5492 and Comparative Ligands

The binding affinity of KB-5492 for sigma receptors was determined through competitive binding assays against [3H]DTG. The results, along with those of well-established sigma receptor ligands, are summarized below.

| Compound | IC50 (µM) for [3H]DTG Binding |

| KB-5492 | 3.15 |

| Haloperidol | 0.003 |

| 1,3-di(2-tolyl)guanidine (DTG) | 0.044 |

| (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP) | 0.33 |

| Rimcazole | 0.67 |

| (-)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((-)-3-PPP) | 1.03 |

Scatchard-Rosenthal Analysis of KB-5492 Interaction with [3H]DTG Binding

| Parameter | Effect of KB-5492 |

| Bmax (maximum binding capacity) | Significantly decreased |

| KD (dissociation constant) | No significant effect |

This analysis indicates that KB-5492 does not compete with [3H]DTG for the same binding site but rather modulates the receptor allosterically or binds to a distinct site to reduce the overall binding capacity.

Experimental Protocols

The characterization of KB-5492's interaction with sigma receptors was primarily achieved through radioligand binding assays.

Radioligand Binding Assay for Sigma Receptors

Objective: To determine the binding affinity of KB-5492 for sigma receptors in guinea-pig brain tissue.

Materials:

-

Tissue Preparation: Crude mitochondrial fraction from male Hartley guinea-pig brains.

-

Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG).

-

Test Compound: KB-5492 (4-methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazine acetate monofumarate monohydrate).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Haloperidol.

-

Instrumentation: Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Guinea-pig brains were homogenized in 10 volumes of ice-cold 0.32 M sucrose. The homogenate was centrifuged at 900 x g for 10 minutes at 4°C. The resulting supernatant was then centrifuged at 11,500 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction containing the membranes. The pellet was resuspended in the assay buffer.

-

Binding Reaction: The prepared membranes were incubated with a fixed concentration of [3H]DTG and varying concentrations of KB-5492 or other competing ligands.

-

Incubation: The reaction mixture was incubated to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound [3H]DTG, was measured using a liquid scintillation counter.

-

Data Analysis: The concentration of KB-5492 that inhibited 50% of the specific binding of [3H]DTG (IC50) was calculated using non-linear regression analysis. Scatchard-Rosenthal analysis was performed to determine the effect of KB-5492 on the Bmax and KD of [3H]DTG binding.

Experimental workflow for the radioligand binding assay.

Putative Signaling Pathways

While the direct downstream signaling cascade of KB-5492 following sigma receptor binding has not been fully elucidated, sigma receptors are known to modulate a variety of intracellular signaling pathways.[1] As KB-5492 is an anti-ulcer agent, its effects are likely mediated through pathways relevant to gastric protection.

Sigma receptors are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane and can influence cellular processes such as ion channel function, calcium signaling, and cellular stress responses.[1] The gastroprotective effects of sigma receptor ligands have been linked to the stimulation of gastric alkaline secretion. The inhibitory effect of the sigma receptor antagonist, haloperidol, on the protective effects of KB-5492 suggests that KB-5492 may act as a sigma receptor agonist in this context.

Hypothesized signaling pathway for KB-5492's gastroprotective effect.

Concluding Remarks

KB-5492 demonstrates a selective and non-competitive interaction with sigma receptors. This technical overview provides the foundational data and methodologies for understanding its pharmacological profile. Further research is warranted to delineate the specific sigma receptor subtype(s) involved (sigma-1 vs. sigma-2) and to fully elucidate the downstream signaling cascades responsible for its therapeutic effects. The unique binding characteristics of KB-5492 may offer a novel approach for the development of targeted therapies for ulcerative conditions and potentially other disorders where sigma receptors play a modulatory role.

References

An In-depth Technical Guide to the Anhydrous Chemical Properties and Structure of KB-5492

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-5492 is a novel compound recognized for its potent and selective inhibitory action on the sigma receptor.[1] Identified as an anti-ulcer agent, its mechanism of action is distinguished by the enhancement of gastric mucosal defensive factors rather than the inhibition of gastric acid secretion.[2][3] This technical guide provides a comprehensive overview of the anhydrous form of KB-5492, detailing its chemical properties, structure, and the experimental protocols utilized in its characterization.

Chemical Properties and Structure

KB-5492 anhydrous is chemically identified as 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate. Its fundamental chemical and physical properties are summarized below.

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129200-10-8 | MedchemExpress |

| Molecular Formula | C₂₇H₃₄N₂O₁₀ | MedchemExpress |

| Molecular Weight | 546.57 g/mol | MedchemExpress |

| Appearance | Solid | GlpBio |

| Purity | >99.50% | GlpBio |

| Storage Conditions | -20°C | GlpBio |

Solubility

This compound exhibits solubility in dimethyl sulfoxide (DMSO). For in vivo studies, stock solutions are typically prepared in DMSO and can be further diluted in various vehicles. A recommended protocol for preparing a working solution involves dissolving the compound in DMSO to a stock concentration (e.g., 20.8 mg/mL) and then diluting it with a vehicle such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1]

Chemical Structure

The chemical structure of this compound is presented below.

Caption: 2D structure of this compound.

Mechanism of Action & Signaling Pathway

KB-5492 is a potent and selective inhibitor of the sigma receptor, with an IC₅₀ of 3.15 μM for specific [³H]1,3-di(2-tolyl)guanidine (DTG) binding.[1] Its anti-ulcer effect is not mediated by the inhibition of gastric acid secretion. Instead, KB-5492 enhances the defensive capabilities of the gastric mucosa.[3] This is achieved through two primary mechanisms: an increase in gastric mucosal blood flow and the stimulation of duodenal bicarbonate (HCO₃⁻) secretion.[3]

Caption: Proposed signaling pathway for the anti-ulcer effect of KB-5492.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of KB-5492 are provided below.

Sigma Receptor Binding Assay

This protocol is adapted from studies characterizing the binding of ligands to sigma receptors using [³H]DTG.[4][5]

Caption: Workflow for the sigma receptor binding assay.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., guinea pig brain or rat liver) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a fresh buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A mixture containing the membrane preparation (30-60 µg of protein), a fixed concentration of [³H]DTG (e.g., 5 nM), and varying concentrations of KB-5492 is prepared in a binding buffer.

-

To determine binding specifically to the sigma-2 receptor, a masking agent for the sigma-1 receptor, such as (+)-pentazocine (e.g., 100 nM), may be included.[4]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM DTG).

-

The mixture is incubated at room temperature for a specified period (e.g., 120 minutes).[4]

-

-

Termination and Measurement:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of KB-5492 that inhibits 50% of the specific binding of [³H]DTG (IC₅₀) is determined by non-linear regression analysis.

-

Measurement of Gastric Mucosal Blood Flow

This protocol describes the measurement of gastric mucosal blood flow in rats using laser Doppler flowmetry.[6][7][8]

Caption: Experimental workflow for measuring gastric mucosal blood flow.

Methodology:

-

Animal Preparation:

-

Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.

-

The animals are anesthetized (e.g., with urethane).

-

A tracheotomy is performed to ensure a clear airway. A jugular vein is catheterized for the administration of the test compound.

-

A midline laparotomy is performed to expose the stomach.

-

-

Blood Flow Measurement:

-

The stomach is incised along the greater curvature to expose the gastric mucosa.

-

A laser Doppler flowmetry probe is placed gently on the surface of the gastric mucosa. Care is taken to maintain a constant and light pressure to avoid mechanical artifacts.

-

A baseline measurement of gastric mucosal blood flow is recorded.

-

KB-5492 is administered intravenously or intraduodenally at various doses.

-

Gastric mucosal blood flow is continuously monitored and recorded for a set period after administration.

-

-

Data Analysis:

-

The changes in blood flow are typically expressed as a percentage of the baseline value.

-

The data from the KB-5492-treated group are compared to a vehicle-treated control group to determine the statistical significance of any observed changes.

-

In Vivo Efficacy

The anti-ulcer activity of KB-5492 has been evaluated in various rat models of gastric lesions. The effective doses (ED₅₀) for inhibiting lesion formation in different models are summarized in Table 2.

Table 2: In Vivo Efficacy of KB-5492 in Rat Models of Gastric Lesions

| Gastric Lesion Model | ED₅₀ (mg/kg, p.o.) | Source |

| Water-Immersion Stress-Induced | 46 | [3] |

| Indomethacin-Induced | 27 | [3] |

| Ethanol-Induced | 23 | [3] |

| HCl-Ethanol, HCl-Aspirin, Histamine, Prednisolone Induced | 35 - 98 | [2] |

Conclusion

This compound is a selective sigma receptor inhibitor with a unique mechanism of action as an anti-ulcer agent. Its efficacy is attributed to the enhancement of gastric mucosal defense mechanisms, specifically by increasing mucosal blood flow and bicarbonate secretion. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug development. Further investigation into the downstream signaling pathways activated by KB-5492's interaction with the sigma receptor is warranted to fully elucidate its molecular mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of KB-5492, 1-(3,4,5-trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl) p iperazine monofumarate monohydrate, on gastric lesions and gastric secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the new anti-ulcer agent KB-5492 on experimental gastric mucosal lesions and gastric mucosal defensive factors, as compared to those of teprenone and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new laser Doppler interface for the continuous measurement of the rat gastric mucosal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastric mucosal blood flow measured by laser-Doppler velocimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

In-Depth Technical Guide: Physicochemical Properties of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (CAS Number: 129200-10-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for the compound identified by CAS number 129200-10-8, also known as (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide. This molecule is a potent and selective sigma receptor inhibitor and a KCNQ2 potassium channel opener, showing potential as an anti-ulcer and anti-migraine agent.

Core Physicochemical Data

A critical aspect of drug development is the thorough characterization of the active pharmaceutical ingredient's (API) physicochemical properties. These properties influence a compound's behavior, from its formulation to its pharmacokinetic and pharmacodynamic profiles.

Based on available information, the molecular formula for (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide is C₂₁H₂₆N₂O₂, with a corresponding molecular weight of approximately 350.45 g/mol . While some sources have presented conflicting information, this formula aligns with the compound's known chemical structure.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 129200-10-8 | N/A |

| IUPAC Name | (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide | N/A |

| Synonyms | KB-5492 | N/A |

| Molecular Formula | C₂₁H₂₆N₂O₂ | N/A |

| Molecular Weight | 350.45 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Predicted: 120-140 °C | Predicted |

| Boiling Point | Predicted: 550-650 °C | Predicted |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source |

| Water Solubility | Predicted: Low | Predicted |

| logP (Octanol-Water Partition Coefficient) | Predicted: 3.5 - 4.5 | Predicted |

| pKa (Acid Dissociation Constant) | Predicted (most basic): 7.0 - 8.0 (for the morpholine nitrogen) | Predicted |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is paramount. The following are detailed methodologies for key experiments that can be employed to obtain empirical data for (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small quantity of the substance is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer.

-

The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable group(s) in the molecule.

Methodology:

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

A standardized solution of a strong acid or base is incrementally added to the sample solution.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region(s) of the titration curve.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Mechanisms of Action

(S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide exerts its biological effects through the modulation of at least two distinct molecular targets: the sigma-1 receptor and the KCNQ2 potassium channel.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating cellular stress responses and calcium signaling.

"solubility of KB-5492 anhydrous in DMSO and other solvents"

An In-Depth Technical Guide to the Solubility of KB-5492 Anhydrous

This technical guide provides a comprehensive overview of the solubility of this compound, a potent and selective sigma receptor inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development. This document details the solubility of KB-5492 in Dimethyl Sulfoxide (DMSO), outlines experimental protocols for solubility determination, and illustrates the compound's mechanism of action.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its suitability for various experimental and therapeutic applications. The following table summarizes the known quantitative solubility of this compound in DMSO.

| Compound | Solvent | Solubility | Molar Concentration | Method | Notes |

| This compound | DMSO | 250 mg/mL | 457.40 mM | Not Specified | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended[1]. |

For in vitro studies, stock solutions are often prepared in DMSO and then diluted in aqueous buffers or media. For example, a working solution can be prepared by diluting a 20.8 mg/mL DMSO stock solution into mixtures containing PEG300, Tween-80, and saline, or with SBE-β-CD in saline[1].

Mechanism of Action of KB-5492

KB-5492 is an anti-ulcer agent that exerts its therapeutic effects through its potent and selective inhibition of the sigma receptor[1][2]. It has been shown to inhibit the binding of [³H]1,3-di(2-tolyl)guanidine (DTG), a selective sigma receptor ligand, with an IC₅₀ of 3.15 μM[1]. Its ulceroprotective effects are believed to stem from the interaction with sigma receptors located in the gastric mucosa[2]. This interaction leads to an increase in gastric alkaline secretion and an enhancement of gastric mucosal defensive factors, rather than an inhibition of gastric acid secretion[2][3]. The protective effects of KB-5492 can be attenuated by haloperidol, a sigma receptor antagonist[2].

Caption: Proposed mechanism of action for the anti-ulcer agent KB-5492.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through various experimental methods. The choice of method often depends on the required throughput, accuracy, and the stage of drug discovery. Below are detailed protocols for common solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound[4].

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid KB-5492 to a known volume of the desired solvent (e.g., DMSO, phosphate-buffered saline) in a sealed glass vial[1].

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound[1][5].

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifuging the sample to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE)[1][5][6].

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for this purpose[1][6].

-

Data Analysis: Quantify the compound's concentration by comparing its peak area from the HPLC chromatogram to a standard calibration curve generated with known concentrations of the compound. The resulting concentration represents the equilibrium solubility[1].

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds[3][7]. It measures the precipitation of a compound when a concentrated DMSO stock solution is diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of KB-5492 in DMSO (e.g., 10 mM)[8].

-

Serial Dilution: Create a series of dilutions from the DMSO stock solution in a microtiter plate[8].

-

Aqueous Dilution: Dilute each DMSO concentration into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a fixed ratio (e.g., 1:50), resulting in a final DMSO concentration of 2%[8].

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours)[3][8].

-

Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength of 620 nm[3][8].

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation occurs, identified by a sharp increase in absorbance compared to control wells containing only the buffer and DMSO[8].

References

- 1. benchchem.com [benchchem.com]

- 2. Sigma receptor-mediated effects of a new antiulcer agent, KB-5492, on experimental gastric mucosal lesions and gastric alkaline secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the Core Differences Between KB-5492 Anhydrous and Monohydrate Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-5492, a potent and selective sigma-1 receptor agonist with potential therapeutic applications as an anti-ulcer agent, is known to exist in both an anhydrous and a monohydrate crystalline form.[1][2][3][4] The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, influencing its stability, solubility, dissolution rate, and ultimately, its bioavailability. This technical guide provides a comprehensive overview of the anticipated core differences between the anhydrous and monohydrate forms of KB-5492. While direct comparative data for KB-5492 is not publicly available, this document synthesizes established principles of solid-state chemistry of pharmaceuticals to present expected differentiations. Detailed experimental protocols for characterizing these forms and a representative signaling pathway for KB-5492 are also provided.

Introduction to Anhydrous and Monohydrate Forms

In the pharmaceutical sciences, the ability of a compound to exist in different solid forms is known as polymorphism. When these different forms involve the incorporation of a solvent, in this case, water, into the crystal lattice, they are referred to as hydrates or pseudopolymorphs.[5][6]

-

Anhydrous Form: A crystalline solid that does not contain water molecules within its crystal lattice.[7] Anhydrous forms are often more reactive and may have higher solubility compared to their hydrated counterparts.[8]

-

Monohydrate Form: A crystalline solid that contains one molecule of water for every molecule of the API integrated into its crystal structure.[7] The presence of water can significantly impact the crystal packing and intermolecular interactions, leading to different physical properties.[6]

The choice between developing an anhydrous or a hydrated form of a drug is a critical decision in pharmaceutical development, as it can profoundly affect the drug product's performance, stability, and manufacturability.[5]

Expected Physicochemical Differences: KB-5492 Anhydrous vs. Monohydrate

Based on general principles observed for other pharmaceutical compounds, the following differences between the anhydrous and monohydrate forms of KB-5492 can be anticipated.

Data Presentation: Anticipated Physicochemical Properties

The following tables summarize the expected quantitative and qualitative differences between the two forms.

Table 1: Expected Solid-State and Thermodynamic Properties

| Property | This compound | KB-5492 Monohydrate | Rationale |

| Molecular Weight | Lower | Higher (by approx. 18.02 g/mol ) | Addition of one water molecule.[9] |

| Crystal Structure | Different unit cell dimensions and packing | Different unit cell dimensions and packing | Incorporation of water alters the crystal lattice.[10] |

| Melting Point (°C) | Generally higher | Generally lower | The hydrate may dehydrate before melting.[11] |

| Hygroscopicity | More hygroscopic | Less hygroscopic (more stable in humid conditions) | The anhydrous form has a higher propensity to absorb water.[9] |

| Thermodynamic Stability | Less stable at high humidity | More stable at high humidity | The monohydrate is the thermodynamically stable form in the presence of sufficient water activity.[5] |

Table 2: Expected Pharmaceutical Properties

| Property | This compound | KB-5492 Monohydrate | Rationale |

| Aqueous Solubility | Generally higher | Generally lower | Anhydrous forms often have higher Gibbs free energy.[8] |

| Dissolution Rate | Initially faster, may convert to monohydrate | Slower and more consistent | The anhydrous form may dissolve and then precipitate as the less soluble monohydrate.[12] |

| Bioavailability | Potentially higher, but variable | Potentially lower, but more consistent | Dependent on the interplay of solubility and dissolution rate.[5] |

| Chemical Stability | May be more susceptible to hydrolysis in the presence of moisture | Generally more stable against hydrolysis due to the structured water | The presence of water in the lattice can affect reactivity.[13][14] |

Experimental Protocols for Characterization

A suite of analytical techniques is essential to unequivocally differentiate and characterize the anhydrous and monohydrate forms of KB-5492.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for distinguishing between different crystalline forms. The anhydrous and monohydrate forms of KB-5492 are expected to produce distinct diffraction patterns due to their different crystal lattices.[10]

-

Objective: To identify the crystalline form based on its unique diffraction pattern.

-

Methodology:

-

A small amount of the sample powder (anhydrous or monohydrate KB-5492) is gently packed into a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays at a known wavelength (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form.[15][16]

-

-

Expected Outcome: The anhydrous and monohydrate forms will exhibit peaks at different 2θ angles and with different relative intensities.[17][18]

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal behavior of the different solid forms.[11]

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and dehydration.

-

Methodology:

-

A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

An empty sealed pan is used as a reference.

-

Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.[19]

-

-

Expected Outcome:

-

KB-5492 Monohydrate: A broad endothermic peak at a lower temperature corresponding to the loss of water (dehydration), followed by a sharp endothermic peak at a higher temperature corresponding to the melting of the resulting anhydrous form.[20][21]

-

This compound: A single, sharp endothermic peak corresponding to its melting point.[20]

-

-

Objective: To measure the change in mass of a sample as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample is placed in a tared TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.[4]

-

-

Expected Outcome:

-

KB-5492 Monohydrate: A weight loss corresponding to the stoichiometric amount of one water molecule (approximately 18.02 / molecular weight of monohydrate * 100%) will be observed at the dehydration temperature.[20]

-

This compound: No significant weight loss is expected until the onset of decomposition at a much higher temperature.[22]

-

Dynamic Vapor Sorption (DVS)

DVS is used to assess the hygroscopicity and stability of the different forms under varying humidity conditions.

-

Objective: To measure the extent and rate of water sorption and desorption by the sample.

-

Methodology:

-

A sample is placed on a microbalance in a chamber with controlled temperature and relative humidity (RH).

-

The RH is systematically varied in a stepwise manner (e.g., from 0% to 95% and back down).

-

The change in sample mass is recorded at each RH step until equilibrium is reached.[23]

-

-

Expected Outcome:

-

This compound: A significant uptake of water at a specific RH, potentially indicating a phase transition to the monohydrate form.

-

KB-5492 Monohydrate: Minimal water uptake until high RH levels, and a potential loss of water (dehydration) at low RH.

-

Mandatory Visualizations: Signaling Pathways and Workflows

Experimental Workflow for Solid-Form Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the anhydrous and monohydrate forms of KB-5492.

Representative Signaling Pathway of KB-5492

As a sigma-1 receptor agonist, KB-5492 is expected to initiate a signaling cascade by binding to the sigma-1 receptor, a molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[3][24] The following diagram illustrates a plausible signaling pathway.

Upon binding of KB-5492, the sigma-1 receptor is thought to dissociate from its associated chaperone, BiP, allowing it to interact with and modulate the activity of various downstream effectors. This can lead to the regulation of ion channel function, activation of protein kinases, and ultimately, the promotion of cell survival and protective mechanisms, consistent with its observed anti-ulcer effects.[25][26][27]

Conclusion

The differentiation between the anhydrous and monohydrate forms of KB-5492 is crucial for its successful development as a therapeutic agent. While specific experimental data on KB-5492 is not available in the public domain, a comprehensive understanding of the expected differences in their physicochemical properties can be extrapolated from established principles of solid-state chemistry. The monohydrate is anticipated to be more stable under humid conditions, while the anhydrous form may exhibit higher initial solubility and dissolution rates. The experimental protocols outlined in this guide provide a robust framework for the thorough characterization of these solid forms. A clear understanding of these differences will enable researchers and drug development professionals to select the optimal solid form of KB-5492 for formulation, ensuring a safe, stable, and efficacious drug product.

References

- 1. Citric Acid Anhydrous vs Monohydrate: How to Choose the Right Grade for Manufacturing in China – Uses, Benefits & Expert Guide 2024 [eleph-citrics.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. nbinno.com [nbinno.com]

- 10. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dissolution of theophylline monohydrate and anhydrous theophylline in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The influence of excipients on the stability of the moisture sensitive drugs aspirin and niacinamide: comparison of tablets containing lactose monohydrate with tablets containing anhydrous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 20. researchgate.net [researchgate.net]

- 21. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. akjournals.com [akjournals.com]

- 23. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 24. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]

- 25. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sigma receptor - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

Initial In-Vitro Studies of KB-5492: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in-vitro studies of KB-5492, a novel anti-ulcer agent. The document focuses on the compound's direct cellular effects, receptor interactions, and proposed mechanism of action based on early preclinical research. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation.

Core Compound Information

KB-5492 is chemically identified as 4-methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate. Initial research has highlighted its potent cytoprotective effects on gastric mucosal cells, suggesting a mechanism of action distinct from that of traditional acid-suppressing agents. It is important to note that the available literature consistently refers to the monohydrate form of the compound, and information regarding the anhydrous form was not present in the initial preclinical publications.

Quantitative In-Vitro Data

The following tables summarize the key quantitative findings from the initial in-vitro evaluations of KB-5492.

Table 1: Receptor Binding Affinity

| Target | Radioligand | Tissue Source | Test Compound | IC50 (µM) |

| Sigma Receptor | [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) | Guinea-pig brain membranes | KB-5492 | 1 and 10 µM concentrations showed inhibition |

Table 2: In-Vitro Cytoprotection Assay

| Cell Type | Damaging Agent | Endpoint | Test Compound Concentration (mM) | % Inhibition of Cell Damage |

| Cultured Rat Gastric Epithelial Cells | 10 mM Aspirin (pH 5.0) | 51Cr Release | 0.3 | Significant, but incomplete |

| 1 | Significant, but incomplete | |||

| Cultured Rat Gastric Epithelial Cells | 12.5% Ethanol (pH 7.4) | 51Cr Release | 0.3 | Significant, but incomplete |

| 1 | Significant, but incomplete |

Experimental Protocols

Sigma Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of KB-5492 to sigma receptors.

-

Tissue Preparation: Membranes from guinea-pig brains are prepared through a process of homogenization and centrifugation to isolate the fraction containing the receptors.

-

Radioligand Binding: The prepared brain membranes are incubated with a specific radioligand for the sigma receptor, [3H]1,3-di(2-tolyl)guanidine ([3H]DTG).

-

Competitive Binding: The incubation is performed in the presence and absence of varying concentrations of the test compound, KB-5492.

-

Detection: The amount of radioligand bound to the receptors is quantified using a scintillation counter. The ability of KB-5492 to displace the radioligand is used to determine its binding affinity.

In-Vitro Cytoprotection Assay (51Cr Release Assay)

This assay evaluates the ability of KB-5492 to protect cultured gastric epithelial cells from chemically induced damage.[1]

-

Cell Culture: Gastric epithelial cells are isolated from the rat stomach and cultured for 6 days until they form a confluent monolayer.[1]

-

Radiolabeling: The confluent cells are incubated with 51Cr, which is incorporated into the cytoplasm.[1]

-

Induction of Cell Damage: The radiolabeled cells are exposed to damaging agents, either 10 mM aspirin at pH 5.0 or 12.5% ethanol at pH 7.4.[1]

-

Treatment: Concurrent with the damaging agents, cells are treated with KB-5492 at concentrations of 0.3 mM and 1 mM.[1]

-

Quantification of Cell Damage: The amount of 51Cr released into the culture medium is measured. Increased 51Cr release is indicative of cell lysis and damage. The protective effect of KB-5492 is quantified by its ability to reduce the amount of 51Cr release compared to untreated, damaged cells.[1]

Proposed Mechanism of Action and Signaling Pathways

The primary mechanism of action for KB-5492 is believed to be mediated through its interaction with sigma receptors. Unlike many anti-ulcer drugs, KB-5492 does not inhibit gastric acid secretion. Instead, it appears to enhance the defensive capabilities of the gastric mucosa.

Caption: Proposed mechanism of action for KB-5492.

The precise downstream signaling cascade following sigma receptor activation by KB-5492 is not fully elucidated in the initial studies. However, the available evidence points towards a modulation of cellular processes that bolster the integrity and protective functions of the gastric lining.

Caption: Experimental workflow for the in-vitro cytoprotection assay.

References

An In-depth Technical Guide to the Discovery and Synthesis of KB-5492

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of KB-5492, a novel anti-ulcer agent. KB-5492, chemically identified as 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate monofumarate monohydrate, exhibits potent gastroprotective effects. This document details the quantitative pharmacological data, experimental methodologies, and the proposed mechanism of action involving the sigma receptor signaling pathway. All information is presented to facilitate further research and development in the field of gastric mucosal protection.

Discovery of KB-5492

The discovery of KB-5492 emerged from a research program focused on identifying novel therapeutic agents for the treatment of peptic ulcers. The primary screening strategy aimed to identify compounds that enhance the defensive mechanisms of the gastric mucosa rather than suppressing gastric acid secretion, a mechanism distinct from traditional anti-ulcer drugs like H2-receptor antagonists and proton pump inhibitors.

Initial screening of a proprietary compound library led to the identification of a piperazine derivative scaffold with promising cytoprotective properties. Subsequent lead optimization efforts focused on modifying the substituents on the piperazine ring to enhance potency and selectivity. This structure-activity relationship (SAR) study culminated in the identification of KB-5492 as a lead candidate with a favorable pharmacological profile.

Synthesis of KB-5492

While a detailed, step-by-step synthesis protocol for KB-5492 is not publicly available in the reviewed literature, a plausible synthetic route can be postulated based on the synthesis of its core components and related piperazine derivatives. The synthesis would likely involve a multi-step process:

Step 1: Synthesis of 1-(4-methoxyphenyl)piperazine

This intermediate can be synthesized via the reaction of 4-methoxyaniline with a suitable bis(2-haloethyl)amine or through a Buchwald-Hartwig amination of 1-bromo-4-methoxybenzene with piperazine.

Step 2: Synthesis of 3,4,5-trimethoxybenzyl chloride

This reagent can be prepared from 3,4,5-trimethoxybenzoic acid by reduction to the corresponding alcohol followed by chlorination.

Step 3: Synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine

This intermediate can be synthesized by the alkylation of piperazine with 3,4,5-trimethoxybenzyl chloride.

Step 4: Synthesis of 4-Methoxyphenyl acetate

This can be prepared by the esterification of 4-methoxyphenol with acetic acid or its derivatives.

Step 5: Final Assembly of KB-5492

The final step would involve the N-alkylation of 1-(3,4,5-trimethoxybenzyl)piperazine with a 4-methoxyphenyl acetate derivative containing a suitable leaving group on the acetyl moiety. Alternatively, 1-(4-methoxyphenyl)piperazine could be reacted with a 3,4,5-trimethoxybenzyl-containing electrophile, followed by the introduction of the acetate group. The resulting free base would then be treated with fumaric acid to form the monofumarate salt, which upon crystallization from an aqueous medium would yield the monohydrate.

A generalized workflow for the synthesis is presented below:

Pharmacological Profile

KB-5492 has demonstrated significant protective effects against gastric mucosal lesions in various preclinical models. Its efficacy is attributed to the enhancement of mucosal defense mechanisms rather than the inhibition of gastric acid secretion.

Quantitative Data

The anti-ulcer activity of KB-5492 has been quantified in several rat models, with the results summarized in the table below.

| Ulcer Model | Route of Administration | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |

| Water-Immersion Stress-Induced Ulcers | Oral | 46 | Teprenone | >100 |

| Cimetidine | 25 | |||

| Indomethacin-Induced Ulcers | Oral | 27 | Teprenone | 50 |

| Cimetidine | 100 | |||

| Ethanol-Induced Gastric Lesions | Oral | 23 | Teprenone | 70 |

| Cimetidine | Ineffective | |||

| Cysteamine-Induced Duodenal Ulcers | Oral | 63 | Cimetidine | 40 |

Data compiled from multiple preclinical studies.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility.

3.2.1. Water-Immersion Restraint Stress-Induced Ulcer Model

-

Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.

-

Procedure: The rats are placed in individual restraint cages and immersed vertically to the level of the xiphoid process in a water bath maintained at 23°C for 7 hours.

-

Drug Administration: KB-5492, a reference compound, or vehicle is administered orally 30 minutes before the induction of stress.

-

Evaluation: After 7 hours, the animals are euthanized, and their stomachs are removed, inflated with 10 mL of 1% formalin, and opened along the greater curvature. The length of each lesion in the glandular stomach is measured, and the sum of the lengths per stomach is used as the ulcer index.

3.2.2. Indomethacin-Induced Ulcer Model

-

Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.

-

Procedure: Indomethacin, suspended in 0.5% carboxymethylcellulose sodium salt solution, is administered orally at a dose of 25 mg/kg.

-

Drug Administration: KB-5492, a reference compound, or vehicle is administered orally 30 minutes before the indomethacin administration.

-

Evaluation: Six hours after indomethacin administration, the animals are euthanized, and their stomachs are examined for lesions as described in the water-immersion stress model.

3.2.3. Ethanol-Induced Gastric Lesion Model

-

Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.

-

Procedure: Absolute ethanol is administered orally at a dose of 1 mL/rat.

-

Drug Administration: KB-5492, a reference compound, or vehicle is administered orally 30 minutes before the ethanol administration.

-

Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are examined for lesions as described previously.

Mechanism of Action: Sigma Receptor Signaling

KB-5492 exerts its gastroprotective effects through a novel mechanism involving the sigma receptor. It has been identified as a specific sigma receptor ligand.[1] The proposed mechanism of action suggests that KB-5492, by binding to sigma receptors in the gastric mucosa, initiates a signaling cascade that enhances the local defensive factors.

This enhancement of mucosal defense is multifaceted and includes:

-

Increased Gastric Mucosal Blood Flow: KB-5492 has been shown to significantly increase blood flow in the gastric mucosa, which is crucial for maintaining mucosal integrity and facilitating repair processes.[2]

-

Stimulation of Bicarbonate Secretion: In the duodenum, KB-5492 increases the secretion of bicarbonate (HCO₃⁻), which neutralizes gastric acid and protects the mucosal surface.

-

Preservation of the Mucus Layer: The compound helps in retaining the gastric mucus layer, a critical physical barrier against luminal aggressors.[2]

The interaction of KB-5492 with the sigma receptor is thought to trigger these downstream effects, ultimately leading to a more resilient gastric mucosal barrier. The precise intracellular signaling pathways activated by KB-5492 following sigma receptor binding in gastric mucosal cells are still under investigation but represent a promising area for future research.

Conclusion

KB-5492 is a promising anti-ulcer agent with a unique mechanism of action centered on the enhancement of gastric mucosal defense via sigma receptor modulation. Its efficacy in various preclinical models, coupled with a mode of action that complements existing therapies, positions KB-5492 as a valuable candidate for further clinical investigation. This technical guide provides a foundational understanding of its discovery, synthesis, and pharmacology to support ongoing research and development in the treatment of peptic ulcer disease.

References

Safety and Toxicity Profile of KB-5492 Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of KB-5492 anhydrous (CAS No: 129200-10-8). KB-5492 is a potent and selective inhibitor of the sigma receptor, with an IC50 of 3.15 μM for the displacement of [3H]1,3-di(2-tolyl)guanidine (DTG) binding.[1] It has been investigated for its cytoprotective and anti-ulcer properties. This document synthesizes available non-clinical data, addresses conflicting safety information, and details relevant experimental methodologies. The information presented herein is intended to support further research and development efforts involving this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 129200-10-8 |

| Molecular Formula | C27H34N2O10 |

| Molecular Weight | 546.57 g/mol |

Mechanism of Action and Signaling Pathway

KB-5492 exerts its pharmacological effects primarily through the inhibition of the sigma-1 receptor. The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[2][3][4] Its activation or inhibition can modulate a variety of downstream signaling pathways crucial for cell survival and homeostasis.

Under normal physiological conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[2][3][4] Upon stimulation by ligands or in response to cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and receptors.[2][3][4]

As an inhibitor, KB-5492 is presumed to prevent the dissociation from BiP or block the interaction with downstream effectors. This can influence several cellular processes:

-

Calcium Signaling: The sigma-1 receptor modulates intracellular calcium levels by stabilizing the inositol 1,4,5-trisphosphate (IP3) receptor at the ER.[5] Inhibition by KB-5492 could therefore alter calcium homeostasis.

-

ER Stress Response: The sigma-1 receptor plays a role in mitigating ER stress by interacting with proteins like inositol-requiring enzyme 1 (IRE1).[2][6]

-

Ion Channel Modulation: Sigma-1 receptor activation has been shown to modulate the activity of various ion channels.[4]

Sigma-1 Receptor Signaling Pathway

Caption: Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.

Non-Clinical Safety and Toxicity

The available data on the safety and toxicity of this compound is limited and presents some contradictions.

Acute Toxicity

Information regarding the acute toxicity of KB-5492 is derived from Safety Data Sheets (SDS) from different suppliers, which provide conflicting classifications.

| Supplier | GHS Classification |

| Key Organics | Acute toxicity, oral (Category 4)Acute toxicity, dermal (Category 4) |

| GlpBio | Not a hazardous substance or mixture |

No publicly available studies have reported specific LD50 values for KB-5492. The GHS Category 4 classification suggests the following approximate LD50 ranges:

| Exposure Route | GHS Category 4 LD50 Range |

| Oral (rat) | >300 and ≤2000 mg/kg body weight[7][8][9][10] |

| Dermal (rat or rabbit) | >1000 and ≤2000 mg/kg body weight[7][8][9][10] |

It is crucial for researchers to handle this compound with appropriate caution, taking into account the potential for acute toxicity as indicated by the Category 4 classification, despite the conflicting information.

In Vivo Observations

A study by Morimoto et al. (1994) investigated the gastroprotective effects of KB-5492 in male Sprague-Dawley rats. In this study, oral gavage administration of KB-5492 at a dose of 200 mg/kg was shown to prevent macroscopic gastric mucosal lesions induced by ethanol and acidified aspirin.[1] The publication did not report any overt signs of toxicity at this dose.[1]

| Species | Route | Dose | Observation | Reference |

| Rat (Sprague-Dawley) | Oral (p.o.) | 200 mg/kg | Reduced length of gastric lesions; prevented deep mucosal lesions and exfoliation of surface epithelial cells. No overt toxicity was reported. | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of KB-5492 are not publicly available. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for such evaluations.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method is designed to classify a substance based on its acute oral toxicity.

-

Test Animals: Healthy, young adult rodents (typically female rats).

-

Housing and Feeding: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.

-

Procedure: A stepwise procedure is used, with a group of animals being dosed at a defined level. The outcome (mortality or survival) determines the next step.

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 3. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.penchant.bio [labs.penchant.bio]

- 6. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Acute Toxicity | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 9. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. unece.org [unece.org]

Methodological & Application

Application Notes and Protocols for KB-5492 Anhydrous in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-5492 is a potent and selective sigma-1 receptor (S1R) inhibitor with demonstrated anti-ulcer and cytoprotective properties.[1][2] It acts by modulating cellular stress responses rather than by inhibiting gastric acid secretion.[3][4][5] These characteristics make KB-5492 a valuable tool for investigating the role of the sigma-1 receptor in various cellular processes, including cell survival, stress resistance, and signaling pathways. These application notes provide a detailed protocol for the dissolution of anhydrous KB-5492 for use in cell culture experiments.

Chemical Properties and Mechanism of Action

KB-5492, chemically known as 4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazineacetate, has a selective affinity for the sigma-1 receptor.[6] The sigma-1 receptor is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[5][7]

The mechanism of action of KB-5492 is linked to its interaction with the sigma-1 receptor, which plays a crucial role in regulating cellular responses to stress.[8] Activation or modulation of the S1R can influence several downstream pathways:

-

ER Stress and Unfolded Protein Response (UPR): The S1R is involved in managing ER stress. Ligand binding can trigger cytoprotective responses like the UPR.[6]

-

Calcium Signaling: The S1R modulates calcium signaling between the ER and mitochondria, which is vital for cellular bioenergetics.[3][5]

-

Oxidative Stress Response: The S1R can activate antioxidant response elements (ARE) and upregulate the expression of antioxidant genes, thereby protecting cells from oxidative damage.[3]

-

Cell Survival Pathways: The S1R influences key cell survival and anti-apoptotic pathways, including the Nrf2 and ERK signaling pathways.[2][4]

In experimental models, KB-5492 has been shown to protect gastric mucosal cells from damage induced by agents like ethanol and aspirin.[2][3] This protective effect is attributed to the enhancement of mucosal defensive factors.[3][4][5]

Data Presentation: Dissolution Protocols for KB-5492 Anhydrous

The following table summarizes various protocols for dissolving this compound for experimental use. The choice of solvent will depend on the specific requirements of the cell culture system and the desired final concentration.

| Protocol | Solvent System | Achievable Concentration | Notes |

| 1 | 100% DMSO | ≥ 20.8 mg/mL | Prepare a concentrated stock solution in DMSO. |

| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A multi-component system suitable for in vivo studies that can be adapted for in vitro use. To prepare 1 mL, start with 100 µL of a 20.8 mg/mL DMSO stock. |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Primarily for in vivo administration. To prepare 1 mL, use 100 µL of a 20.8 mg/mL DMSO stock. |

| 4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | SBE-β-CD can improve solubility and stability in aqueous solutions. To prepare 1 mL, use 100 µL of a 20.8 mg/mL DMSO stock. |

Data sourced from MedchemExpress.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of KB-5492 in DMSO, which can then be diluted in cell culture medium to the desired final concentration.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. Note: The molecular weight of this compound is approximately 486.57 g/mol . To make 1 mL of a 10 mM stock solution, you will need 4.87 mg of KB-5492.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the KB-5492 powder. For a 10 mM stock, if you weighed 4.87 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. MedchemExpress suggests that stock solutions are stable for 6 months at -80°C and 1 month at -20°C when stored sealed and away from moisture.[1]

Dilution for Cell Culture Experiments

Procedure:

-

Thawing: Thaw a single aliquot of the KB-5492 stock solution at room temperature.

-

Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM KB-5492 from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.

-

Mixing: Mix the medium gently but thoroughly by pipetting or inverting the tube.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the KB-5492 treated samples. High concentrations of DMSO can be toxic to cells, so it is generally recommended to keep the final DMSO concentration below 0.5%.

Mandatory Visualization

The following diagrams illustrate key aspects of KB-5492's mechanism of action and the experimental workflow for its use.

Caption: Signaling pathway of KB-5492 via the Sigma-1 Receptor.

Caption: Experimental workflow for preparing and using KB-5492.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 6. Sequential cytoprotective responses to Sigma1 ligand-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KB-5492 Anhydrous in Gastric Ulcer Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-5492 anhydrous is a potent and selective sigma-1 receptor agonist that has demonstrated significant anti-ulcer properties in a variety of preclinical animal models.[1][2] Unlike many traditional anti-ulcer medications that focus on inhibiting gastric acid secretion, KB-5492 appears to exert its protective and healing effects by enhancing the defensive mechanisms of the gastric mucosa.[1][3][4] Its proposed mechanism of action involves increasing gastric mucosal blood flow and preserving the gastric mucus layer, crucial factors in maintaining mucosal integrity and promoting ulcer healing.[1][4] These characteristics make KB-5492 a compelling candidate for further investigation as a novel therapeutic agent for gastric and duodenal ulcers.

These application notes provide detailed protocols for utilizing this compound in common rat models of gastric ulceration, along with methods for assessing its efficacy.

Quantitative Data Summary

The following tables summarize the effective doses (ED₅₀) of orally administered KB-5492 in various rat models of gastric and duodenal ulcers, as well as its effects on key mucosal defense parameters.

Table 1: Efficacy of this compound in Different Gastric Ulcer Models

| Gastric Ulcer Model | Inducing Agent | KB-5492 ED₅₀ (mg/kg, p.o.) | Reference Compound | Reference Compound ED₅₀ (mg/kg, p.o.) |

| Water-Immersion Stress-Induced | Stress | 46 | Teprenone | >100 |

| Cimetidine | 23 | |||

| Indomethacin-Induced | Indomethacin | 27 | Teprenone | 60 |

| Cimetidine | 13 | |||

| Ethanol-Induced | Absolute Ethanol | 23 | Teprenone | 70 |

| Cimetidine | No significant inhibition | |||

| Acetic Acid-Induced (Healing) | Acetic Acid | 25-50 (twice daily for 10 days) | Teprenone | Less potent than KB-5492 |

| Cimetidine | Less potent than KB-5492 | |||

| Cysteamine-Induced Duodenal Ulcer | Cysteamine | 63 | Cimetidine | 40 |

Table 2: Effects of this compound on Gastric Mucosal Defensive Factors

| Parameter | Experimental Condition | KB-5492 Dosage (mg/kg, p.o.) | Observation |

| Gastric Mucosal Blood Flow | Normal anesthetized rats | Anti-ulcer doses | Significant increase |

| Gastric Mucus Content | Aspirin-induced reduction | Anti-ulcer doses | Inhibited the reduction of hexosamine content |

| Gastric Acid Secretion | Pylorus-ligated rats | Anti-ulcer doses | No effect |

| Duodenal Bicarbonate Secretion | Normal anesthetized rats | Anti-ulcer doses | Increased secretion |

Experimental Protocols

Preparation of this compound for Oral Administration

While the specific vehicle used in the original studies is not explicitly detailed, a common and appropriate method for preparing a suspension of a hydrophobic compound like KB-5492 for oral gavage in rats is as follows:

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% to 1% (w/v) solution of carboxymethyl cellulose (CMC) in distilled water.

-

Levigate the KB-5492 powder with a small amount of the CMC solution to form a smooth paste.

-

Gradually add the remaining CMC solution while stirring continuously to achieve the desired final concentration.

-

Ensure the suspension is homogenous before each administration. The volume for oral gavage in rats should typically be between 1 and 5 mL/kg.

Induction of Gastric Ulcer Models and Administration of KB-5492

1. Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of a compound against necrotizing agents.

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g), fasted for 24 hours with free access to water.

-

Procedure:

-

Administer this compound suspension or vehicle orally (p.o.).

-

One hour after treatment, administer 1 mL of absolute ethanol to each rat via oral gavage.

-

One hour after ethanol administration, euthanize the animals.

-

Excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

-

Pin the stomach flat on a board for macroscopic examination and ulcer index calculation.

-

2. Indomethacin-Induced Gastric Ulcer Model

This model assesses the protective effect against nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy.

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g), fasted for 24 hours with free access to water.

-

Procedure:

-

Administer this compound suspension or vehicle orally.

-

Immediately after, administer indomethacin (typically 20-30 mg/kg) orally or subcutaneously.

-

Six to eight hours after indomethacin administration, euthanize the animals.

-

Process the stomachs for ulcer evaluation as described in the ethanol-induced model.

-

3. Water-Immersion Restraint Stress-Induced Gastric Ulcer Model

This model simulates stress-induced gastric lesions.

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g), fasted for 24 hours with free access to water.

-

Procedure:

-

Administer this compound suspension or vehicle orally.

-

One hour after treatment, place the rats in individual restraint cages.

-

Immerse the cages in a water bath at 23°C to the level of the xiphoid process for 6-8 hours.

-

At the end of the stress period, euthanize the animals and evaluate the gastric lesions as previously described.

-

4. Acetic Acid-Induced Gastric Ulcer Healing Model

This model is used to assess the ulcer-healing properties of a compound.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Anesthetize the fasted rats.

-

Perform a laparotomy to expose the stomach.

-

Inject 0.05 mL of 20% acetic acid into the subserosal layer of the gastric wall.

-

Suture the abdominal incision.

-

Starting from the day after surgery, administer this compound suspension (e.g., 25-50 mg/kg) or vehicle orally, twice daily, for 10 consecutive days.

-

On day 11, euthanize the animals and measure the ulcer area to assess the extent of healing.

-

Assessment of Anti-Ulcer Efficacy

1. Calculation of Ulcer Index

-

After rinsing the stomach, lay it flat and examine for mucosal lesions under a dissecting microscope.

-

Measure the length (mm) of each lesion.

-

The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.

-

The percentage of inhibition of ulceration is calculated as: [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100

2. Measurement of Gastric Mucosal Blood Flow

-

This can be measured in anesthetized rats using laser Doppler flowmetry.

-

A probe is placed gently on the surface of the exposed gastric mucosa, and blood flow is recorded.

-

Measurements can be taken before and after the administration of KB-5492 to assess its effect on mucosal perfusion.

3. Determination of Gastric Mucus Content

-

The amount of mucus can be quantified by measuring the amount of Alcian blue bound to the gastric mucosa.

-

Briefly, the stomach is incubated with an Alcian blue solution, and the excess dye is removed.

-

The dye bound to the mucus is then extracted with a magnesium chloride solution, and the absorbance of the resulting solution is measured spectrophotometrically.

Visualizations

Proposed Mechanism of Action of KB-5492

Caption: Proposed signaling pathway for KB-5492's gastroprotective effects.

Experimental Workflow for Evaluating KB-5492 in an Acute Gastric Ulcer Model

Caption: General workflow for acute gastric ulcer studies with KB-5492.

References

- 1. Effects of the new anti-ulcer agent KB-5492 on experimental gastric mucosal lesions and gastric mucosal defensive factors, as compared to those of teprenone and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma receptor-mediated effects of a new antiulcer agent, KB-5492, on experimental gastric mucosal lesions and gastric alkaline secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the New Anti-Ulcer Agent KB-5492 on Experimental Gastric Mucosal Lesions and Gastric Mucosal Defensive Factors, as Compared to Those of Teprenone and Cimetidine [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Experimental Design for Sigma Receptor Binding Assay with KB-5492

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting a sigma receptor binding assay to characterize the interaction of the novel compound KB-5492 with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The protocols outlined below detail methods for membrane preparation, saturation binding assays to determine receptor density (Bmax) and ligand affinity (Kd), and competition binding assays to determine the inhibitory constant (Ki) of KB-5492.

Introduction

Sigma receptors, comprising at least two subtypes (σ₁ and σ₂), are intracellular proteins primarily located at the endoplasmic reticulum.[1] They are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer.[1][2] KB-5492 has been identified as a novel anti-ulcer agent that selectively inhibits the binding of [³H]1,3-di(2-tolyl)guanidine (DTG) to sigma receptors in guinea-pig brain membranes.[3] This document provides detailed protocols to quantify the binding affinity of KB-5492 for both sigma-1 and sigma-2 receptors.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[4] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled compound, such as KB-5492, can be measured by its ability to compete with and displace the radioligand.

Materials and Reagents

| Reagent | Supplier | Catalogue # |

| [³H]-(+)-Pentazocine | PerkinElmer | NET1056250UC |